molecular formula C18H16ClN3O3 B2462790 N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide CAS No. 485394-87-4

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide

Cat. No.: B2462790
CAS No.: 485394-87-4
M. Wt: 357.79
InChI Key: SEMUVSDFMYHXIE-UHFFFAOYSA-N
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Description

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.

    Cyclization to form the dioxopyrrolidinyl moiety: The intermediate undergoes cyclization with a suitable reagent, such as succinic anhydride, to form the dioxopyrrolidinyl ring.

    Hydrazide formation: The final step involves the reaction of the dioxopyrrolidinyl intermediate with 3-methylbenzohydrazide under appropriate conditions, such as reflux in an organic solvent like ethanol, to yield the target compound.

Industrial Production Methods

Industrial production of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-benzohydrazide
  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Uniqueness

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-3-2-4-12(9-11)17(24)21-20-15-10-16(23)22(18(15)25)14-7-5-13(19)6-8-14/h2-9,15,20H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUVSDFMYHXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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